molecular formula C8H16N2O2 B3051630 N-(6-formamidohexyl)formamide CAS No. 35161-65-0

N-(6-formamidohexyl)formamide

Cat. No.: B3051630
CAS No.: 35161-65-0
M. Wt: 172.22 g/mol
InChI Key: LVDFMQLCDCNNKK-UHFFFAOYSA-N
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Description

N-(6-formamidohexyl)formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a hexyl chain

Scientific Research Applications

Chemistry: N-(6-formamidohexyl)formamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of formamides on RNA metabolism. It has been found to weaken RNA-related processes in vivo, making it a valuable tool for investigating RNA-protein interactions .

Medicine: It is used as a precursor for the synthesis of drugs with formamide groups in their structures .

Industry: In industrial applications, this compound is used in the production of polymers, resins, and plasticizers. It is also employed as a solvent for various chemical processes .

Mechanism of Action

Formamide acts in vitro as an ionic solvent that destabilizes non-covalent bonds . It preferentially weakens RNA-related processes in vivo, probably by relaxing RNA secondary structures and/or RNA-protein interactions .

Safety and Hazards

Formamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing cancer, may damage the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Formamide has promising applications in the context of the bioeconomy . It can be used as an innovative nitrogen source achieved through metabolic engineering . It also has potential in supporting growth and production in biotechnological processes . Furthermore, formamide can be used as an effective tool to characterize RNA-related processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Formylation of Amines: One common method for preparing N-(6-formamidohexyl)formamide involves the formylation of hexylamine using formic acid.

    Catalytic Methods: Another approach involves the use of catalysts such as sulfonated rice husk ash to promote the formylation reaction.

Industrial Production Methods:

    Carbonylation of Ammonia: In industrial settings, formamides are often produced by the carbonylation of ammonia.

    Ammonolysis of Methyl Formate: Another industrial method involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(6-formamidohexyl)formamide can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The compound can participate in substitution reactions where the formamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Carboxylic Acids: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted Formamides: Formed from substitution reactions.

Comparison with Similar Compounds

Uniqueness: N-(6-formamidohexyl)formamide is unique due to its longer hexyl chain, which imparts different physical and chemical properties compared to simpler formamides. This structural difference allows it to participate in a wider range of reactions and applications, making it a valuable compound in various fields.

Properties

IUPAC Name

N-(6-formamidohexyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h7-8H,1-6H2,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDFMQLCDCNNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCNC=O)CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35161-65-0
Record name Formamide,N'-hexamethylenebis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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